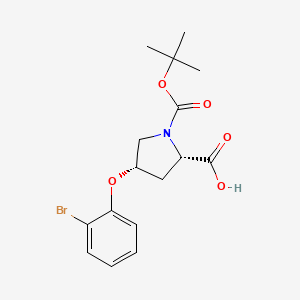![molecular formula C15H23Cl2NO B1397653 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride CAS No. 1219972-11-8](/img/structure/B1397653.png)
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- 4-Chloropiperidine hydrochloride has been synthesized from piperidin-4-one hydrochloride, yielding tert-butyl-4-hydroxy pi-peridine-l-carboxylate and subsequently 4-chloropiperidine hydrochloride (Zhang Guan-you, 2010).
- The preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a triple reuptake inhibitor with a unique piperidine-based structure, was achieved through various synthesis routes (Yamashita et al., 2015).
- Synthesis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds demonstrated the configurational properties of piperidine derivatives (Didierjean et al., 2004).
Biological and Pharmacological Research
- Studies have shown that certain piperidine derivatives, like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, impact feeding behavior and metabolism in obese rats (Massicot et al., 1985).
- Another study on 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxyacetate) hydrochloride found its influence on satiety centers, indicating potential applications in obesity treatment (Massicot et al., 1984).
Application in Organic Synthesis
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds like crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate highlighted its role as a key intermediate in Vandetanib production (Wang et al., 2015).
properties
IUPAC Name |
4-(4-tert-butyl-2-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRUTSDEWZONIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride | |
CAS RN |
1219972-11-8 | |
| Record name | Piperidine, 4-[2-chloro-4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397570.png)
![3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397572.png)
![3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397574.png)
![4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397575.png)
![4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397576.png)
![3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397578.png)
![2-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397579.png)
![3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397580.png)
![3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397581.png)
![3-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397583.png)
![N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397587.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397588.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397589.png)
